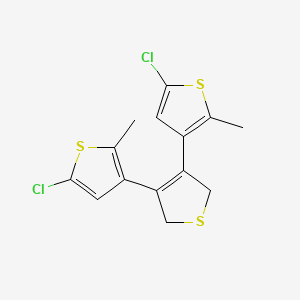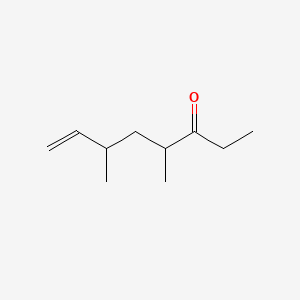
7-Octen-3-one, 4,6-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dimethyl-7-octen-3-one is an organic compound with the molecular formula C10H18O. It is a ketone with a distinctive structure characterized by a double bond and two methyl groups attached to the octen chain. This compound is known for its pleasant aroma and is often used in the fragrance industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4,6-Dimethyl-7-octen-3-one can be synthesized through various methods. One common approach involves the isomerization of epoxides. For instance, lithium perchlorate can catalyze the isomerization of certain epoxides to produce 4,6-dimethyl-7-octen-3-one .
Industrial Production Methods
In industrial settings, the production of 4,6-dimethyl-7-octen-3-one often involves the use of advanced catalytic processes to ensure high yield and purity. The specific methods may vary depending on the desired scale and application.
Análisis De Reacciones Químicas
Types of Reactions
4,6-Dimethyl-7-octen-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The double bond in the compound allows for various substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogens and other electrophiles can be used under appropriate conditions to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Aplicaciones Científicas De Investigación
4,6-Dimethyl-7-octen-3-one has several applications in scientific research:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on various biological pathways.
Industry: Beyond its use in fragrances, 4,6-dimethyl-7-octen-3-one is also utilized in the production of flavors and other consumer products.
Mecanismo De Acción
The mechanism of action of 4,6-dimethyl-7-octen-3-one involves its interaction with specific molecular targets and pathways. For instance, it can act as a signaling molecule in plant-fungal interactions, affecting processes such as spore germination and mycotoxin production . The exact pathways and molecular targets can vary depending on the biological context.
Comparación Con Compuestos Similares
Similar Compounds
1-Octen-3-one: Another ketone with a similar structure but different functional groups.
2,6-Dimethyl-7-octen-2-ol: A related compound with an alcohol group instead of a ketone.
Uniqueness
4,6-Dimethyl-7-octen-3-one is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a double bond and two methyl groups makes it particularly valuable in fragrance and flavor applications.
Propiedades
Número CAS |
111902-21-7 |
|---|---|
Fórmula molecular |
C10H18O |
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
4,6-dimethyloct-7-en-3-one |
InChI |
InChI=1S/C10H18O/c1-5-8(3)7-9(4)10(11)6-2/h5,8-9H,1,6-7H2,2-4H3 |
Clave InChI |
BOBHRIZDBFPAKV-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C(C)CC(C)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



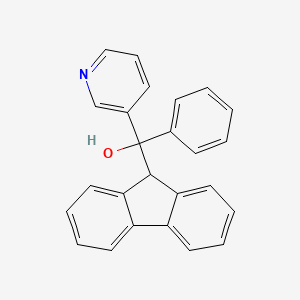

![Octadecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]-](/img/structure/B13795299.png)
![tert-butyl N-[1-(azetidin-3-yl)piperidin-4-yl]-N-methylcarbamate](/img/structure/B13795300.png)
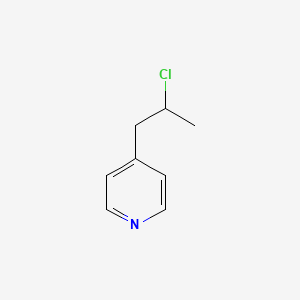
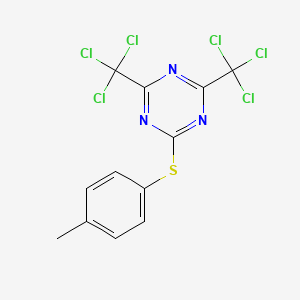
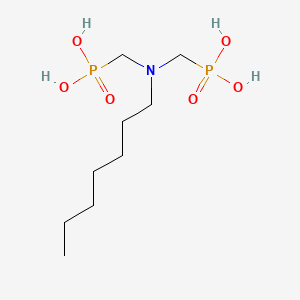
![3-([3-Ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-5-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)-3-cyclohexene-1-carboxamide](/img/structure/B13795312.png)
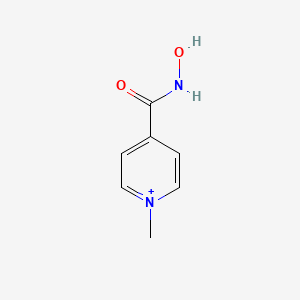
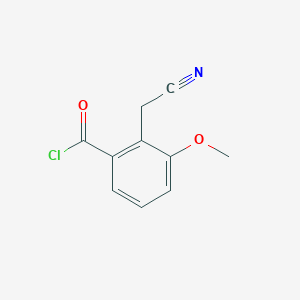
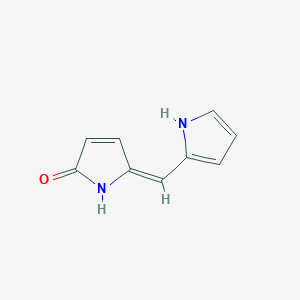
![3,5-Diiodo-2-[[2-(2-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13795346.png)
